(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone ring, a nitrobenzyl group, and a phenylimino group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenylimino group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various studies for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacteria and cancer cell lines, making it a potential candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific enzymes makes it a valuable compound for developing new treatments.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the phenylimino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-5-(2-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E)-5-(4-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E)-5-(3-nitrobenzyl)-2-(methylimino)-1,3-thiazolidin-4-one
Uniqueness
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the specific positioning of the nitro group on the benzyl ring and the presence of the phenylimino group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[(3-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)23-16(18-15)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGAWNYNWPBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.